molecular formula C8H11BrFN3 B2670801 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole CAS No. 1864432-85-8

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole

Número de catálogo B2670801
Número CAS: 1864432-85-8
Peso molecular: 248.099
Clave InChI: UEIJOJCHIWAPAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research involving pyrazole derivatives, such as the synthesis and evaluation of anticonvulsant activity in sodium channel blocking 3-aminopyrroles and pyrazoles, shows significant promise. These compounds have been found to exhibit considerable anticonvulsant activity with a remarkable lack of neurotoxicity, indicating potential applications in treating seizure disorders. The study by Unverferth et al. (1998) highlights the synthesis of new 3-aminopyrroles, including pyrazole derivatives, demonstrating protective effects in the maximal electroshock seizure (MES) test in rats, showcasing the therapeutic potential of these compounds in epilepsy treatment (Unverferth et al., 1998).

Antibacterial and Antifungal Activities

The synthesis and evaluation of new compounds for antibacterial and antifungal activities have been a significant area of research. For instance, Pundeer et al. (2013) synthesized novel pyrazole derivatives and tested their in vitro antibacterial activity against various bacterial strains. Such studies suggest that compounds structurally related to "4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole" could potentially serve as leads in the development of new antimicrobial agents (Pundeer et al., 2013).

Anticancer and Antitumor Activities

Research into the anticancer and antitumor activities of pyrazole derivatives is also noteworthy. Novel N-arylpyrazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential for these compounds to be developed into anticancer therapeutics. Riyadh (2011) provides an example of such research, where synthesized compounds showed inhibition effects comparable to those of 5-fluorouracil against breast and liver carcinoma cell lines (Riyadh, 2011).

Propiedades

IUPAC Name

4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrFN3/c1-12-8(7(9)2-11-12)5-13-3-6(10)4-13/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJOJCHIWAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole

CAS RN

1864432-85-8
Record name 4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.